molecular formula C14H13ClN2 B13499550 1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride

1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride

Cat. No.: B13499550
M. Wt: 244.72 g/mol
InChI Key: NLVVODSXNOZXHA-UHFFFAOYSA-N
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Description

1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C14H12N2·HCl It is a derivative of benzoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride typically involves the reaction of benzo[h]quinoline with formaldehyde and ammonia. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

benzo[h]quinolin-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C14H12N2.ClH/c15-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)16-12;/h1-8H,9,15H2;1H

InChI Key

NLVVODSXNOZXHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)CN.Cl

Origin of Product

United States

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